molecular formula C7H6ClNaO3S2 B14149289 Sodium S-(4-chlorobenzyl) sulfurothioate CAS No. 14752-65-9

Sodium S-(4-chlorobenzyl) sulfurothioate

Cat. No.: B14149289
CAS No.: 14752-65-9
M. Wt: 260.7 g/mol
InChI Key: KTGYLUJCTOPNFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium S-(4-chlorobenzyl) sulfurothioate (CAS: 14752-65-9) is a Bunte salt characterized by a sulfurothioate (–S–SO₃⁻) group attached to a 4-chlorobenzyl substituent . Bunte salts, including this compound, are stable, non-hygroscopic reagents widely used in organic synthesis for introducing sulfur-containing functional groups. The 4-chlorobenzyl moiety imparts distinct electronic and steric properties, influencing reactivity and biological activity. Applications range from anti-HIV agents to herbicidal intermediates, as highlighted in recent studies .

Properties

CAS No.

14752-65-9

Molecular Formula

C7H6ClNaO3S2

Molecular Weight

260.7 g/mol

IUPAC Name

sodium;1-chloro-4-(sulfonatosulfanylmethyl)benzene

InChI

InChI=1S/C7H7ClO3S2.Na/c8-7-3-1-6(2-4-7)5-12-13(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

KTGYLUJCTOPNFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CSS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorobenzyl) sulfurothioate can be synthesized through the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction typically takes place in toluene as the solvent at 100°C. When 4 equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Employing 2 equivalents of a base results in the formation of α-thio ketones after 18 hours under air .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of β-keto esters and sodium S-alkyl sulfurothioates under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium S-(4-chlorobenzyl) sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium S-(4-chlorobenzyl) sulfurothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium S-(4-chlorobenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. It can modify proteins and other biomolecules by forming covalent bonds with nucleophilic sites, leading to changes in their structure and function. This property makes it useful in studying molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Analogs in the Bunte Salt Family

Sodium S-(4-chlorobenzyl) sulfurothioate belongs to a broader class of sodium S-organyl sulfurothioates. Key analogs include:

Compound Name Substituent Key Applications
Sodium S-benzyl sulfurothioate Benzyl Precursor for sulfenylation reactions
Sodium S-4-methoxybenzyl sulfurothioate 4-Methoxybenzyl Herbicidal activity
Sodium S-phenyl sulfurothioate Phenyl C–S coupling reactions

Key Differences :

  • Electron-withdrawing vs. electron-donating groups : The 4-chloro substituent enhances electrophilicity compared to 4-methoxybenzyl (electron-donating) or unsubstituted benzyl groups, improving reactivity in nucleophilic substitutions .
  • Biological activity : The 4-chlorobenzyl group in anti-HIV coumarin hybrids shows superior inhibition rates (79% at 100 µM) compared to unsubstituted benzyl analogs (<30% activity) .

SAR Insights :

  • The chloro group at the para position increases lipophilicity and strengthens target binding via halogen interactions with HIV-1 integrase .
  • Propyl or methoxy substituents (e.g., compound c) show moderate activity (~50% inhibition), indicating steric bulk or polarity limits efficacy .

Herbicidal Activity of 4-Chlorobenzyl Derivatives

In herbicidal assays, 4-chlorobenzyl-containing compounds exhibit selective activity:

Compound Class Activity Against Rape Activity Against Barnyard Grass
4-Chlorobenzyl hybrids Moderate Weak
4-Methoxybenzyl hybrids Moderate None
4-Nitrophenyl hybrids Low None

Mechanistic Notes:

  • The 4-chlorobenzyl group may disrupt plant auxin signaling, but its weak activity on monocots (e.g., barnyard grass) suggests selectivity linked to metabolic differences .

Functional Group Comparisons: Sulfurothioate vs. Carbamothioate

This compound differs from carbamothioate analogs like Benthiocarb (S-(4-chlorobenzyl) diethyl carbamothioate):

Property Sulfurothioate Carbamothioate
Reactivity Forms disulfides via S–S bond cleavage Undergoes hydrolysis to release thiocarbamates
Biological Role Anti-HIV, herbicidal intermediates Herbicidal (inhibits lipid synthesis)
Stability Moisture-resistant Prone to oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.